molecular formula C12H19NO B13797463 (3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol

(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol

Cat. No.: B13797463
M. Wt: 193.28 g/mol
InChI Key: QVCHRCCBOOGZRT-MNOVXSKESA-N
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Description

(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a butanol backbone with an amino group and a phenylethyl substituent, making it a versatile molecule for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol typically involves the asymmetric reductive amination of carbonyl compounds. One common method includes the use of ®-selective ω-transaminase enzymes, which catalyze the reductive amination of 4-hydroxy-2-butanone to produce ®-3-amino-1-butanol . This process involves the use of pyridoxal-5-phosphate (PLP) as a cofactor and operates under mild conditions, making it an environmentally friendly approach.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using biocatalytic processes. These methods leverage the high enantioselectivity and efficiency of engineered transaminase enzymes to achieve high yields and purity. The process conditions are optimized to ensure the stability and activity of the enzymes, often involving controlled temperatures and pH levels.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in the synthesis of dolutegravir, the compound undergoes enzymatic transformations that lead to the formation of the active pharmaceutical ingredient. The molecular pathways involved include the binding of the compound to enzyme active sites, facilitating the catalytic conversion of substrates to products.

Comparison with Similar Compounds

Similar Compounds

    ®-3-amino-1-butanol: A chiral amine with similar structural features but lacking the phenylethyl group.

    (S)-3-amino-1-butanol: The enantiomer of ®-3-amino-1-butanol, with different stereochemistry.

    ®-1-phenylethylamine: A chiral amine with a phenylethyl group but lacking the butanol backbone.

Uniqueness

(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol is unique due to its combination of a chiral butanol backbone and a phenylethyl substituent. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol

InChI

InChI=1S/C12H19NO/c1-10(8-9-14)13-11(2)12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3/t10-,11+/m1/s1

InChI Key

QVCHRCCBOOGZRT-MNOVXSKESA-N

Isomeric SMILES

C[C@H](CCO)N[C@@H](C)C1=CC=CC=C1

Canonical SMILES

CC(CCO)NC(C)C1=CC=CC=C1

Origin of Product

United States

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